molecular formula C12H15NO3 B8301132 2-Acetamido-1-acetoxy-4,5-dimethylbenzene

2-Acetamido-1-acetoxy-4,5-dimethylbenzene

Cat. No.: B8301132
M. Wt: 221.25 g/mol
InChI Key: AMTLYQYIQUZDDA-UHFFFAOYSA-N
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Description

2-Acetamido-1-acetoxy-4,5-dimethylbenzene is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(2-acetamido-4,5-dimethylphenyl) acetate

InChI

InChI=1S/C12H15NO3/c1-7-5-11(13-9(3)14)12(6-8(7)2)16-10(4)15/h5-6H,1-4H3,(H,13,14)

InChI Key

AMTLYQYIQUZDDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OC(=O)C)NC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This phenol compound is acetylated with acetic anhydride in ethyl acetate/pyridine to give 2-acetamido-1-acetoxy-4,5-dimethylbenzene (m.p. 156°-158° C.) which is nitrated in acetic anhydride with 100% nitric acid at 20° C. From the nitration mixture, there is isolated, in a yield of 43% of theory, 2-acetamido-1-acetoxy-4,5-dimethyl-3-nitrobenzene (m.p. 209°-211° C.). After saponification of this compound with 2 N hydrochloric acid, there is obtained 2-amino-4,5-dimethyl-3-nitrophenol (m.p. 176°-178° C.). This compound is then converted into the sodium salt by means of methanolic sodium methylate and then reacted in dioxan/dimethylformamide with excess 3-chloro-1,2-epoxypropane at 75° C. After evaporation of the reaction mixture, the residue is taken up in chloroform, treated with water and active charcoal and freed from solvent. The amorphous residue obtained of 2-amino-4,5-dimethyl-1-(2,3-epoxypropoxy)-3-nitrobenzene is reacted in boiling ethanol with tert.-butylamine to give 2-amino-4,5-dimethyl-1-(2-hydroxy-3-tert.-butylaminopropoxy)-3-nitrobenzene, which is then hydrogenated quantitatively in ethanol in the presence of platinum dioxide to give 2,3-diamino-4,5-dimethyl-1-(2-hydroxy-3-tert.-butylaminopropoxy)-benzene, which is isolated in the form of a trihydrochloride.
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Synthesis routes and methods II

Procedure details

The diamino compound required as intermediate is synthesised in the following manner from 2-amino-4,5-dimethylphenol (see E. Diepolder, Chem. Ber., 42, 2916/1909). This phenol compound is acetylated with acetic anhydride in ethyl acetate/pyridine to give 2-acetamido-1-acetoxy-4,5-dimethylbenzene (m.p. 156°-158° C.) which is nitrated in acetic anhydride with 100% nitric acid in acetic anhydride at 20° C. From the nitration mixture there is isolated, in 43% yield, 2-acetamido-1-acetoxy-4,5-dimethyl-3-nitrobenzene; m.p. 209°-211° C. After saponification of this compound in 2 N hydrochloric acid, there is isolated 2-amino-4,5-dimethyl-3-nitrophenol; m.p. 176°-178° C. This compound is converted into the sodium salt with a methanolic solution of sodium methylate. This salt is reacted in dioxan/dimethylformamide with excess 3-chloro-1,2-epoxypropane at 75° C. After evaporation, the residue is taken up in chloroform, treated with water and active charcoal and freed from solvent. The amorphous residue of 2-amino-4,5-dimethyl-1-(2,3-epoxypropoxy)-3-nitrobenzene is reacted in boiling ethanol with tert.-butylamine to give 2-amino-4,5-dimethyl-1-(2-hydroxy-3-tert.-butylaminopropoxy)-3-nitrobenzene. This compound is then quantitatively hydrogenated in ethanol over platinum dioxide to give 2,3-diamino-4,5-dimethyl-1-(2-hydroxy-3-tert.-butylaminopropoxy)-benzene, which is isolated as its trihydrochloride.
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